1,3-Dimethylbutyl glycidyl ether
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Overview
Description
1,3-Dimethylbutyl glycidyl ether is an organic compound with the molecular formula C9H18O2. It is a type of glycidyl ether, which is characterized by the presence of an epoxide group. This compound is used in various industrial applications, particularly in the production of polymers and as a reactive diluent in epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylbutyl glycidyl ether can be synthesized through the reaction of 1,3-dimethylbutanol with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the glycidyl ether. The process can be summarized as follows:
Condensation Reaction: 1,3-Dimethylbutanol reacts with epichlorohydrin in the presence of a base to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin intermediate undergoes dehydrochlorination to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylbutyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide group to alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and acids are commonly used in substitution reactions.
Major Products Formed
Diols: Formed through oxidation of the epoxide group.
Alcohols: Formed through reduction of the epoxide group.
Substituted Ethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,3-Dimethylbutyl glycidyl ether has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers, including polyethers and polyesters.
Biocompatible Materials: Utilized in the production of biocompatible materials due to its low toxicity and reactivity.
Industrial Coatings: Employed as a reactive diluent in epoxy resin formulations for industrial coatings and adhesives.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of 1,3-dimethylbutyl glycidyl ether primarily involves the reactivity of its epoxide group. The epoxide group can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
n-Butyl glycidyl ether: Similar in structure but with a different alkyl group.
tert-Butyl glycidyl ether: Contains a tert-butyl group instead of a 1,3-dimethylbutyl group.
Allyl glycidyl ether: Contains an allyl group instead of a 1,3-dimethylbutyl group.
Uniqueness
1,3-Dimethylbutyl glycidyl ether is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its reactivity and compatibility with various nucleophiles make it a valuable compound in polymer chemistry and industrial applications .
Properties
CAS No. |
68134-06-5 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(4-methylpentan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C9H18O2/c1-7(2)4-8(3)10-5-9-6-11-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
ATERKBCSRXXVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OCC1CO1 |
Origin of Product |
United States |
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